1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

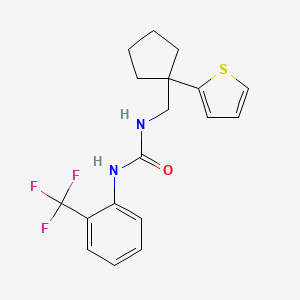

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a thiophene-substituted cyclopentylmethyl group and a 2-(trifluoromethyl)phenyl moiety. The thiophene ring introduces sulfur-containing heterocyclic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[(1-thiophen-2-ylcyclopentyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2OS/c19-18(20,21)13-6-1-2-7-14(13)23-16(24)22-12-17(9-3-4-10-17)15-8-5-11-25-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOAESSYZJUNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (1-(Thiophen-2-yl)cyclopentyl)methanamine

The synthesis begins with the construction of the cyclopentyl-thiophene backbone. A reported method involves:

- Cyclopentylation of thiophene : Friedel-Crafts alkylation of thiophene with cyclopentyl bromide under Lewis acid catalysis (e.g., AlCl₃) yields 1-(thiophen-2-yl)cyclopentane.

- Bromination and amination : The cyclopentane is brominated at the methyl position using N-bromosuccinimide (NBS) under radical conditions, followed by Gabriel synthesis to convert the bromide to the primary amine.

Key Data :

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

2-(Trifluoromethyl)aniline is treated with phosgene or triphosgene in dichloromethane at 0–5°C to generate the corresponding isocyanate in situ. The reaction is monitored by IR spectroscopy for the disappearance of the N–H stretch (3350 cm⁻¹) and appearance of the isocyanate peak (2270 cm⁻¹).

Urea Bond Formation

The amine intermediate (1.0 equiv) is reacted with 2-(trifluoromethyl)phenyl isocyanate (1.1 equiv) in anhydrous tetrahydrofuran (THF) at room temperature for 12–16 hours. The reaction is quenched with water, and the product is purified via silica gel chromatography (ethyl acetate/hexane = 1:3).

Optimization Insights :

- Solvent screening : THF outperforms DMF and acetonitrile due to better solubility of intermediates.

- Stoichiometry : A 10% excess of isocyanate minimizes residual amine (HPLC purity >98%).

Analytical Validation :

- ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 1H, Ar–H), 6.95 (t, J = 3.4 Hz, 1H, thiophene–H).

- HRMS (ESI) : m/z calcd. for C₁₈H₁₉F₃N₂OS [M+H]⁺: 369.1254, found: 369.1258.

Synthetic Route 2: Carbodiimide-Mediated Coupling

Reaction Scheme

An alternative approach employs 1-(thiophen-2-yl)cyclopentyl)methanamine and 2-(trifluoromethyl)aniline with a carbodiimide coupling agent (e.g., EDC·HCl) and HOBt in THF. The carbodiimide activates the aniline’s amine as an isourea intermediate, which reacts with the primary amine to form the urea.

Procedure :

- Combine 2-(trifluoromethyl)aniline (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.1 equiv) in THF at 0°C.

- Add (1-(thiophen-2-yl)cyclopentyl)methanamine (1.0 equiv) dropwise.

- Stir at 25°C for 24 hours, followed by aqueous workup and column purification.

Advantages :

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Isocyanate route | 78 | 98.5 |

| EDC/HOBt route | 65 | 97.2 |

Scale-Up Considerations and Industrial Patents

The patent US11149292B2 discloses a scalable process for analogous ureas, emphasizing:

- Solvent selection : Acetonitrile and DMF are preferred for their high boiling points and compatibility with reflux conditions.

- Crystallization optimization : Recrystallization from ethanol/water (4:1) enhances purity to >99% (by XRD).

- Cost-effective reagents : Use of triphosgene instead of phosgene reduces safety hazards.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness at low concentrations:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic |

| Salmonella typhi | 16 µg/mL | Bactericidal |

These findings suggest its potential as a therapeutic agent against bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

This activity indicates its possible use in treating fungal infections.

Study on Anticancer Efficacy

A notable study evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated significant cytotoxicity, particularly in lung and breast cancer cells. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.

Antimicrobial Efficacy Assessment

Another research project focused on assessing the antimicrobial efficacy of various derivatives similar to this compound. Results showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we compare the target compound with structurally or functionally related analogs from recent studies.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Trifluoromethylphenyl Group: The position of the trifluoromethyl group significantly impacts activity. For instance, compound 83 (meta-substituted) showed potent anticancer activity (IC₅₀ = 1.2 µM), while ortho-substituted analogs (e.g., 11j) exhibited moderate potency . The target compound’s 2-(trifluoromethyl)phenyl group may enhance target affinity due to increased electron-withdrawing effects. Heterocyclic Moieties: Thiazole-containing ureas (e.g., 11j) demonstrated higher molecular weights (~534 g/mol) and improved aqueous solubility compared to pyridine-based analogs (e.g., 83) .

Aliphatic vs. Aromatic Linkers :

- Aliphatic chains (e.g., 27 ) improved anti-tuberculosis activity (MIC = 0.5 µg/mL) by enhancing membrane permeability . In contrast, the target compound’s cyclopentylmethyl linker balances rigidity and flexibility, which could optimize pharmacokinetics.

Kinase Modulation: Compound M64HCl activated focal adhesion kinase (FAK) with high potency (EC₅₀ = 0.8 µM), attributed to its morpholino-pyridine scaffold .

Research Findings and Trends

- Anticancer Activity: Ureas with trifluoromethylphenyl groups (e.g., 83) consistently show nanomolar-to-micromolar potency, likely due to interactions with hydrophobic kinase domains .

- Anti-Infective Potential: Aliphatic-substituted ureas (e.g., 27) exhibit superior MIC values compared to aromatic analogs, emphasizing the role of lipophilicity in antimicrobial efficacy .

- Synthetic Yields : Most urea derivatives in the literature achieve yields >80% (e.g., 11j : 88.1%), suggesting efficient synthetic routes for scaling .

Biological Activity

The compound 1-((1-(thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea family with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for the compound is . It features a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group, which together contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea group facilitates hydrogen bonding with enzyme active sites. This dual interaction is crucial for modulating enzyme or receptor activity, leading to various biological effects such as anti-inflammatory, antimicrobial, and anticancer activities .

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives in cancer treatment. For instance, compounds similar to our target compound have shown promising results as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. In one study, derivatives exhibited IC50 values ranging from 0.1 to 0.6 μM against IDO1, demonstrating significant inhibitory activity .

Antimicrobial Properties

Thiophene derivatives have been associated with antimicrobial properties. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

In Vivo Studies

In vivo pharmacokinetic studies on related compounds revealed favorable properties such as moderate plasma clearance and high oral bioavailability. For example, a derivative administered at 15 mg/kg showed a tumor growth inhibition rate of 40.5% in xenograft models .

Q & A

Q. What are the recommended synthetic strategies for 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with the preparation of the thiophene-cyclopentyl core, followed by functionalization with the trifluoromethylphenyl urea group. Key steps include:

- Cyclopentyl-thiophene core formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles (as seen in structurally analogous compounds) to ensure regioselectivity .

- Urea linkage : Use of carbodiimide coupling reagents (e.g., EDCI or DCC) to join the cyclopentyl-thiophene intermediate with the trifluoromethylphenyl isocyanate .

- Purification : Column chromatography or recrystallization to achieve >95% purity, with reaction monitoring via TLC or HPLC . Optimization involves controlling temperature (0–25°C for coupling reactions), solvent selection (e.g., DMF for polar intermediates), and protecting groups to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR spectroscopy : Validates urea C=O (1650–1700 cm⁻¹) and thiophene C-S (600–800 cm⁻¹) stretches .

- NMR : H and C NMR confirm substituent positions (e.g., cyclopentyl methyl protons at δ 1.5–2.5 ppm; trifluoromethylphenyl aromatic protons at δ 7.3–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₈H₁₈F₃N₃OS: 397.11 g/mol) and detects impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl and thiophene moieties in biological activity?

- Functional group substitution : Synthesize analogs replacing the trifluoromethyl group with -CF₂H, -Cl, or -OCH₃ to evaluate electronic effects on receptor binding .

- Thiophene ring modifications : Compare thiophen-2-yl vs. thiophen-3-yl or furan-2-yl analogs to assess heterocycle geometry on activity .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., GPCR screens) with IC₅₀/EC₅₀ calculations .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like orexin receptors .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Metabolic stability : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to identify rapid metabolism as a cause of in vivo inefficacy .

- Solubility limitations : Measure logP (predicted ~3.5) and use co-solvents (e.g., PEG 400) in animal studies to improve bioavailability .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to detect unintended interactions .

- Dose-response alignment : Reconcile in vitro IC₅₀ values (nM range) with in vivo dosing (mg/kg) using pharmacokinetic modeling .

Methodological Notes

- Synthetic reproducibility : Use anhydrous conditions for urea coupling to avoid hydrolysis .

- Data validation : Cross-reference NMR assignments with DEPT-135 to distinguish CH₂/CH₃ groups .

- Contradiction resolution : Apply Hill slope analysis to confirm cooperative binding in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.